2,6-Dichloro-4-methylbenzoyl chloride

Description

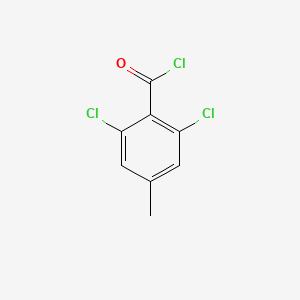

2,6-Dichloro-4-methylbenzoyl chloride is a benzoyl chloride derivative featuring chlorine substituents at the 2- and 6-positions and a methyl group at the 4-position of the aromatic ring. This arrangement confers distinct electronic and steric properties: the electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, while the methyl group provides mild electron-donating effects.

The compound is typically synthesized via treatment of 2,6-dichloro-4-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM), catalyzed by dimethylformamide (DMF), following standard protocols for acid chloride preparation .

Properties

Molecular Formula |

C8H5Cl3O |

|---|---|

Molecular Weight |

223.5 g/mol |

IUPAC Name |

2,6-dichloro-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H5Cl3O/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3 |

InChI Key |

OSGGFKOSGNTQAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Bromobenzoyl Chloride

- Substituents : Single para-bromo group.

- Electronic Effects : Bromine, being less electronegative but more polarizable than chlorine, creates a weaker electron-withdrawing effect. This results in moderate electrophilicity at the carbonyl carbon compared to the target compound.

- Reactivity : Less reactive in nucleophilic acyl substitution due to reduced activation of the carbonyl group.

- Safety : Requires stringent handling precautions, including immediate skin decontamination and respiratory protection, as detailed in its safety data sheet (SDS) .

3,5-Dibromo-4-methoxybenzoyl Chloride

- Substituents : Meta-bromo and para-methoxy groups.

- Electronic Effects : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing effects of bromine. This reduces carbonyl electrophilicity significantly compared to the target compound.

- Applications: Used in the synthesis of Tenovin-36, a thiourea-based anticancer agent, highlighting its utility in medicinal chemistry despite lower reactivity .

2,6-Dimethoxy-4-(trifluoromethyl)benzoyl Chloride

- Substituents : Ortho-methoxy and para-trifluoromethyl groups.

- Electronic Effects : Methoxy groups donate electrons, while the trifluoromethyl group withdraws electrons, creating a balanced electronic profile. This results in intermediate electrophilicity compared to the target compound.

- Physical Properties : Higher molecular weight (268.62 g/mol) due to fluorine and methoxy substituents .

Data Table: Comparative Analysis

Research Findings and Implications

Meta-substituted analogs (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) exhibit reduced steric effects but lower reactivity due to electronic modulation .

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s 2,6-dichloro substituents enhance electrophilicity more effectively than single para-halogenated derivatives (e.g., 4-bromobenzoyl chloride). However, electron-donating groups like methoxy or methyl can mitigate this effect .

Safety and Handling :

- All benzoyl chlorides require rigorous safety measures, including inert atmosphere handling and immediate decontamination. Increased halogen content (e.g., multiple chlorines) may elevate corrosiveness .

Applications in Synthesis :

- The target compound’s reactivity profile makes it suitable for synthesizing sterically demanding acylated products, whereas derivatives with methoxy or trifluoromethyl groups are preferred in contexts requiring controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.